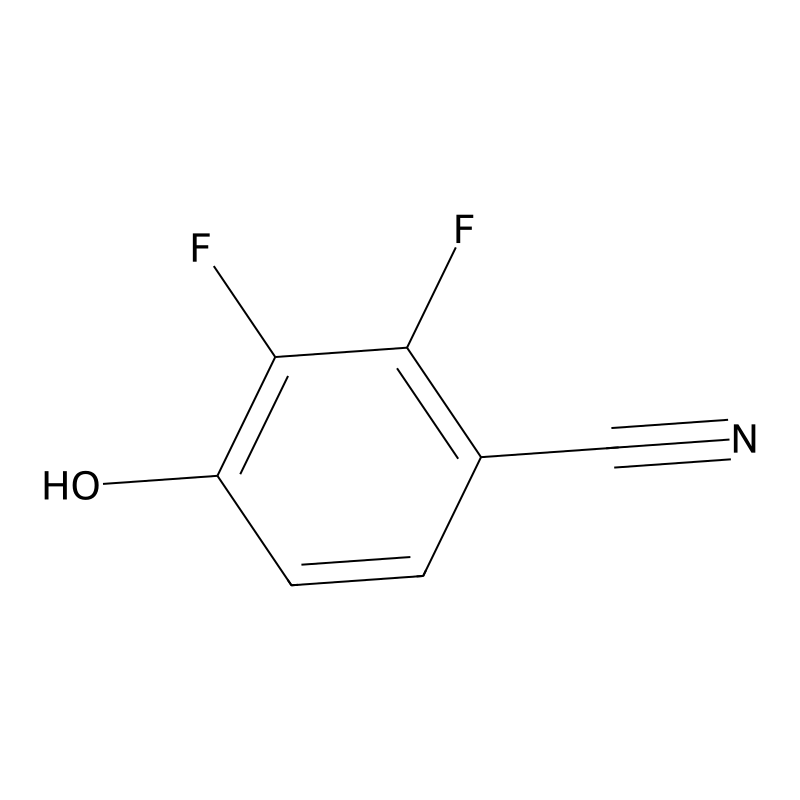

2,3-Difluoro-4-hydroxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3-Difluoro-4-hydroxybenzonitrile is a chemical compound with the molecular formula and a molar mass of approximately 155.1 g/mol. It appears as a white to pink powder and has a predicted density of 1.44 g/cm³. The compound has a melting point range of 145-147 °C and a boiling point of approximately 260.8 °C. It is classified as an irritant, with safety codes indicating potential harm through inhalation, skin contact, and ingestion .

Synthesis and Characterization:

2,3-Difluoro-4-hydroxybenzonitrile is a fluorinated aromatic compound with the chemical formula C7H3F2NO. It is a white crystalline solid that is soluble in various organic solvents. The synthesis of 2,3-difluoro-4-hydroxybenzonitrile has been reported in several scientific publications, with different methods utilizing various starting materials and reaction conditions. [, ] Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Potential Applications:

Research into the potential applications of 2,3-difluoro-4-hydroxybenzonitrile is ongoing. Some explored areas include:

- Pharmaceutical Research: The presence of the fluorine atoms and the hydroxyl group in the molecule's structure suggests potential for exploring its biological activity. Studies have investigated its activity against certain enzymes and its ability to inhibit specific cellular processes. [, ] However, further research is needed to determine its effectiveness and safety as a potential drug candidate.

- Material Science: Fluorinated aromatic compounds like 2,3-difluoro-4-hydroxybenzonitrile can possess unique properties such as thermal stability and chemical resistance. Research has explored its potential use in the development of new materials with specific functionalities, such as liquid crystals or polymers. [, ]

While specific biological activity data for 2,3-difluoro-4-hydroxybenzonitrile is limited, compounds with similar structures often exhibit significant biological properties. The presence of fluorine atoms can enhance lipophilicity and biological activity, making such compounds potential candidates for pharmaceutical applications. Research into related compounds suggests that they may have antimicrobial or anti-inflammatory properties .

The synthesis of 2,3-difluoro-4-hydroxybenzonitrile typically involves multiple steps:

- Starting Material: The synthesis often begins with 2,3-difluorophenol.

- Formation of Benzonitrile: The compound can be synthesized by reacting appropriate precursors under controlled conditions involving catalysts like aluminum chloride.

- Final Steps: Subsequent reactions may involve hydroxylamine-O-sulfonic acid to finalize the benzonitrile structure .

Several compounds share structural similarities with 2,3-difluoro-4-hydroxybenzonitrile:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Fluoro-4-hydroxybenzonitrile | 405-04-9 | 0.92 |

| 4-Fluoro-3-hydroxybenzonitrile | 186590-04-5 | 0.88 |

| 3-Fluoro-2-hydroxybenzonitrile | 28177-74-4 | 0.87 |

| 3-Fluoro-4-methoxybenzonitrile | 331-62-4 | 0.84 |

| 3,4-Difluoro-2-hydroxybenzonitrile | 186590-34-1 | 0.82 |

The uniqueness of 2,3-difluoro-4-hydroxybenzonitrile lies in its specific arrangement of functional groups and fluorine atoms, which may impart distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H301 (16.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (16.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (16.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant